Azilsartan kamedoxomil

Overview

Description

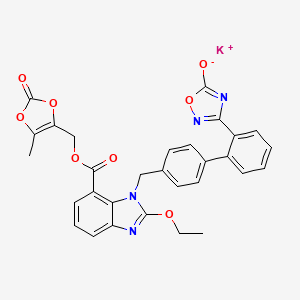

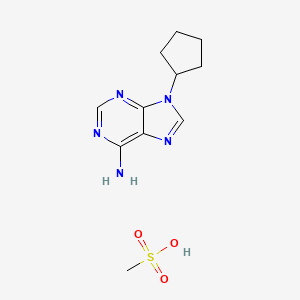

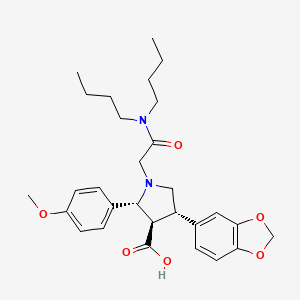

Azilsartan Kamedoxomil is an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. It is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, azilsartan. This compound selectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting its vasoconstrictor and aldosterone-secreting effects .

Mechanism of Action

Target of Action

Azilsartan kamedoxomil is a prodrug that is metabolized to azilsartan . Azilsartan is an angiotensin II receptor blocker (ARB), specifically targeting the angiotensin II type 1 receptor (AT1 receptor) . The AT1 receptor is a key player in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance.

Mode of Action

Azilsartan, the active metabolite of this compound, acts as an antagonist at the AT1 receptor . By blocking the action of angiotensin II, a potent vasoconstrictor, at the AT1 receptor, azilsartan prevents angiotensin II from exerting its effects, which include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation, and renal reabsorption of sodium .

Biochemical Pathways

The primary biochemical pathway affected by azilsartan is the RAAS. Under normal conditions, angiotensin II binds to the AT1 receptor, leading to vasoconstriction and an increase in blood pressure. Azilsartan blocks this interaction, resulting in vasodilation and a decrease in blood pressure .

Pharmacokinetics

This compound is quickly absorbed from the gut, independently of food intake . It is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract during absorption . The elimination half-life of azilsartan is approximately 11 hours . It is excreted in the feces (55%) and urine (42%) .

Result of Action

The primary result of azilsartan’s action is a reduction in blood pressure. By blocking the AT1 receptor, azilsartan prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation, reduced aldosterone release, and reduced sympathetic stimulus of vessels and kidneys , ultimately resulting in lowered blood pressure .

Action Environment

This compound is effective in lowering blood pressure in a variety of environments and patient populations. It is used to treat hypertension in adults, either alone or in combination with other antihypertensive agents .

Biochemical Analysis

Biochemical Properties

Azilsartan Kamedoxomil plays a significant role in biochemical reactions. It blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in many tissues, such as vascular smooth muscle and the adrenal gland . This interaction with the AT1 receptor is crucial in its function as an antihypertensive agent.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking the action of angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys . This blockade can lead to vasodilation and a decrease in blood pressure .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to azilsartan, which selectively binds to AT1 receptors as an antagonist, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This action inhibits the pressor effects of angiotensin II in a dose-related manner .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. Significant degradation was observed during acid, base, peroxide, water hydrolysis, and 75% relative humidity studies . The mass balance of this compound was close to 100% in all the stress conditions .

Metabolic Pathways

After this compound is hydrolyzed into its active metabolite, azilsartan, it is metabolized to two primary metabolites, which are pharmacologically inactive. The major metabolite in plasma is metabolite M-II, which is formed via O-dealkylation mediated by CYP2C9 .

Transport and Distribution

The volume of distribution of this compound is approximately 16 L . In rats, a minimal amount of radiolabelled drug crossed the blood-brain barrier . This compound crossed the placental barrier in pregnant rats and was distributed to the fetus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azilsartan Kamedoxomil involves several steps. One of the key steps includes the reaction of 2-ethoxy-1-{[2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride in the presence of a base . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often obtained through crystallization and purification steps to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Azilsartan Kamedoxomil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Hydrolysis: In the gastrointestinal tract, this compound is hydrolyzed to azilsartan in the presence of water and enzymes.

Oxidation: Azilsartan can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide.

Substitution: The compound can participate in substitution reactions, particularly at the benzimidazole ring.

Major Products Formed

The major product formed from the hydrolysis of this compound is azilsartan, which is the active form of the drug. Oxidation and substitution reactions can lead to the formation of various metabolites and derivatives .

Scientific Research Applications

Azilsartan Kamedoxomil has several scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and characterization of ARBs.

Biology: Research on its effects on cellular pathways and receptor interactions.

Medicine: Clinical studies on its efficacy in treating hypertension and potential off-label uses in cardiovascular diseases.

Industry: Development of new formulations and delivery methods to improve its bioavailability and patient compliance

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azilsartan Kamedoxomil is unique among ARBs due to its high potency and long-lasting effects. It has been shown to provide superior blood pressure control compared to other ARBs, making it a valuable option for patients with hypertension .

Properties

CAS No. |

863031-24-7 |

|---|---|

Molecular Formula |

C30H24KN4O8+ |

Molecular Weight |

607.6 g/mol |

IUPAC Name |

potassium;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

InChI |

InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1 |

InChI Key |

IHWFKDWIUSZLCJ-UHFFFAOYSA-N |

SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)[N-]5)C(=O)OCC6=C(OC(=O)O6)C.[K+] |

Isomeric SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=N5)[O-])C(=O)OCC6=C(OC(=O)O6)C.[K+] |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C.[K+] |

Appearance |

Solid powder |

| 863031-24-7 | |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TAK-491; TAK 491; TAK491; Azilsartan Medoxomil; Azilsartan medoxomilpotassium; Azilsartan kamedoxomil; Brand name Edarbi. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)

![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)

![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)

![(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1666379.png)

![(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol](/img/structure/B1666380.png)